(5E)-5-[(2-hydroxy-6-methoxyquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-[(2-hydroxy-6-methoxyquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one: is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a quinoline moiety, a thiazolidinone ring, and a sulfanylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2-hydroxy-6-methoxyquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves a multi-step process:
Formation of the Quinoline Derivative: The starting material, 2-hydroxy-6-methoxyquinoline, is synthesized through a series of reactions, including nitration, reduction, and methylation.
Condensation Reaction: The quinoline derivative is then subjected to a condensation reaction with thiosemicarbazide to form the thiazolidinone ring. This step often requires acidic or basic conditions to facilitate the reaction.
Formation of the Final Compound:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline moiety or the thiazolidinone ring, resulting in various reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce various reduced forms of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-[(2-hydroxy-6-methoxyquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor or as a fluorescent probe due to its quinoline moiety.
Medicine
In medicinal chemistry, the compound shows promise as a lead compound for the development of new drugs, particularly for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (5E)-5-[(2-hydroxy-6-methoxyquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The quinoline moiety can intercalate with DNA, disrupting cellular processes and leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-[(2-hydroxyquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- (5E)-5-[(6-methoxyquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- (5E)-5-[(2-hydroxy-6-methoxyquinolin-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5E)-5-[(2-hydroxy-6-methoxyquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the quinoline and thiazolidinone moieties allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
(5E)-5-[(2-hydroxy-6-methoxyquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S2/c1-19-9-2-3-10-7(5-9)4-8(12(17)15-10)6-11-13(18)16-14(20)21-11/h2-6H,1H3,(H,15,17)(H,16,18,20)/b11-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRLLWISAHZISI-IZZDOVSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)O)C=C3C(=O)NC(=S)S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=CC(=C(N=C2C=C1)O)/C=C/3\C(=O)NC(=S)S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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